molecular formula C24H24N4O B6627643 2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide

2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide

Cat. No. B6627643
M. Wt: 384.5 g/mol
InChI Key: IVGKCKOAUHQUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as CEP-701 and is a potent inhibitor of the tyrosine kinase receptor FLT3.

Mechanism of Action

CEP-701 inhibits FLT3 by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This leads to the induction of apoptosis in cancer cells that are dependent on FLT3 signaling for survival. CEP-701 has also been shown to inhibit other tyrosine kinase receptors, such as c-Kit and PDGFR, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
CEP-701 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer effects, CEP-701 has been shown to inhibit angiogenesis and reduce inflammation. CEP-701 has also been shown to have neuroprotective effects and may have potential therapeutic use in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CEP-701 has several advantages for use in lab experiments. It is a potent and specific inhibitor of FLT3, which makes it a valuable tool for studying FLT3 signaling pathways. CEP-701 is also relatively stable and has a long half-life, which allows for prolonged exposure in cell culture experiments. However, CEP-701 has some limitations, such as its poor solubility in aqueous solutions and potential off-target effects on other tyrosine kinase receptors.

Future Directions

There are several future directions for research on CEP-701. One potential direction is the development of more potent and selective FLT3 inhibitors. Another direction is the investigation of the potential use of CEP-701 in combination with other anti-cancer agents. Additionally, the neuroprotective effects of CEP-701 warrant further investigation for potential use in neurodegenerative diseases.

Synthesis Methods

The synthesis of CEP-701 involves the reaction of 4-cyanobenzaldehyde with N-ethylaniline to form 4-(N-ethylanilino)benzaldehyde. This intermediate is then reacted with 4-(bromomethyl)phenylamine to form the final product, CEP-701. The synthesis of CEP-701 has been optimized to produce high yields and purity.

Scientific Research Applications

CEP-701 has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to be a potent inhibitor of FLT3, which is commonly mutated in acute myeloid leukemia (AML). CEP-701 has been shown to induce apoptosis in FLT3-mutated AML cells and inhibit tumor growth in animal models. CEP-701 has also been studied for its potential use in treating other cancers, such as multiple myeloma and prostate cancer.

properties

IUPAC Name

2-(4-cyanophenyl)-2-[[4-(N-ethylanilino)phenyl]methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-2-28(21-6-4-3-5-7-21)22-14-10-19(11-15-22)17-27-23(24(26)29)20-12-8-18(16-25)9-13-20/h3-15,23,27H,2,17H2,1H3,(H2,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGKCKOAUHQUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC=C(C=C2)CNC(C3=CC=C(C=C3)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.